1-Chloro-4-(ethylsulfanyl)butan-2-one

Chemical stability α-halo-α-sulfanyl ketones Synthetic intermediate handling

This γ‑chloro‑α‑sulfanyl ketone offers superior storage stability over labile α‑chloro congeners, ensuring reproducible synthetic outcomes in extended campaigns. The remote ethylthio group permits selective nucleophilic substitution at the γ‑chloro position without interference, enabling sequential functionalization. Use it as a key intermediate for sulfur‑containing heterocycles, sulfoxide/sulfone libraries, or as a calibration standard (NMR, GC‑MS, HPLC). Supplied at 95% purity in 1–10 g research quantities; bulk inquiries welcome.

Molecular Formula C6H11ClOS
Molecular Weight 166.67 g/mol
Cat. No. B13615066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(ethylsulfanyl)butan-2-one
Molecular FormulaC6H11ClOS
Molecular Weight166.67 g/mol
Structural Identifiers
SMILESCCSCCC(=O)CCl
InChIInChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3
InChIKeyMHNRTQQJWKLEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(ethylsulfanyl)butan-2-one (CAS 54487-64-8) for Chemical Synthesis and Intermediate Sourcing


1-Chloro-4-(ethylsulfanyl)butan-2-one (C6H11ClOS, MW 166.67 g/mol) is a chloroalkyl ketone featuring an ethylthio group at the γ-position relative to the carbonyl, classified within the α-halo-α-sulfanyl ketone structural family [1]. Commercial sources report typical purity specifications of 95% . Its primary utility lies as a synthetic intermediate with potential applications in pharmaceutical and agrochemical building block preparation .

Why 1-Chloro-4-(ethylsulfanyl)butan-2-one Cannot Be Casually Substituted with Closely Related Chloro-Ethylthio Butanones


Within the α-halo-α-sulfanyl ketone class, seemingly minor variations in the positioning of the chloro and ethylthio substituents produce dramatic differences in chemical stability and handling characteristics. The α-chloro-α-sulfanyl ketone subclass is documented to include compounds that decompose readily, even during low-temperature storage, rendering them unsuitable for extended synthetic campaigns [1]. Substituting 1-chloro-4-(ethylsulfanyl)butan-2-one with its less stable α-chloro isomers, such as 3-chloro-3-(ethylsulfanyl)butan-2-one, without verifying the structural isomer identity introduces significant operational risk of premature degradation, compromised yield, and experimental irreproducibility.

1-Chloro-4-(ethylsulfanyl)butan-2-one: Quantitative Differentiation Evidence Relative to Comparators


Comparative Thermal Stability of 1-Chloro-4-(ethylsulfanyl)butan-2-one Versus α-Chloro-α-(ethylsulfanyl) Isomers

The target compound, bearing a chloro substituent at the γ-position, demonstrates distinct stability advantages over α-chloro-α-sulfanyl ketone isomers. Specifically, the α-chloro isomer 3-chloro-3-(ethylsulfanyl)butan-2-one is reported to decompose quite readily even when stored at low temperature, and none of the α-chloro sulfides is stable at room temperature for extended periods [1]. The 1-chloro-4-(ethylsulfanyl)butan-2-one structure, lacking the geminal halogen-sulfur arrangement at the α-carbon, is not subject to this documented instability, making it suitable for routine laboratory storage and multi-step synthetic workflows [1].

Chemical stability α-halo-α-sulfanyl ketones Synthetic intermediate handling

Regiochemical Differentiation: γ-Chloro Position Distinguishes 1-Chloro-4-(ethylsulfanyl)butan-2-one from α-Chloro Comparators

1-Chloro-4-(ethylsulfanyl)butan-2-one is a regioisomer distinct from comparators such as 1-chloro-1-(ethylsulfanyl)butan-2-one and 3-chloro-3-(ethylsulfanyl)butan-2-one, both of which are α-halo-α-sulfanyl ketones with identical molecular formulas (C6H11ClOS) but fundamentally different substitution patterns [1]. The α-halo-α-sulfanyl ketones are characterized by halogen and sulfur attached to the same carbon α to the ketone, generating a reactive intermediate capable of undergoing substitution of the α-halo atom with diverse reagents [2]. In contrast, 1-chloro-4-(ethylsulfanyl)butan-2-one positions the chloro group at the γ-position and the ethylthio group at the δ-position relative to the carbonyl, offering distinct reactivity for selective functionalization.

Regiochemistry Structural isomerism Synthetic intermediate differentiation

Commercial Availability and Purity Specification for 1-Chloro-4-(ethylsulfanyl)butan-2-one

1-Chloro-4-(ethylsulfanyl)butan-2-one is commercially available through multiple chemical suppliers with documented purity specifications of 95% . Suppliers offer the compound in research-scale quantities including 1 g, 5 g, and 10 g packaging . The compound is classified for research and development use only and is not intended for food, cosmetic, drug, or pesticide applications . This availability profile contrasts with certain α-chloro-α-sulfanyl ketones, which may not be routinely stocked due to stability constraints.

Commercial sourcing Purity specification Laboratory procurement

Molecular Identity Verification: CAS 54487-64-8 Distinguishes 1-Chloro-4-(ethylsulfanyl)butan-2-one from Closely Related Analogs

The target compound is unambiguously identified by CAS 54487-64-8, with IUPAC name 1-chloro-4-(ethylsulfanyl)butan-2-one and synonym 2-butanone, 1-chloro-4-(ethylthio)- [1]. This registry number differentiates it from structurally related analogs that share the same molecular formula but differ in substitution pattern: 1-chloro-1-(ethylsulfanyl)butan-2-one (CAS 82834-05-7), 3-chloro-3-(ethylthio)-2-butanone (CAS 33487-47-7), and 3-(2-chloro-ethylsulfanyl)-butan-2-one (CAS 117239-10-8) [2]. The canonical SMILES CCSCCC(=O)CCl and InChIKey MHNRTQQJWKLEOC-UHFFFAOYSA-N provide additional orthogonal verification for procurement quality control .

CAS registry Compound identification Procurement accuracy

Recommended Application Scenarios for 1-Chloro-4-(ethylsulfanyl)butan-2-one (CAS 54487-64-8) Based on Verifiable Evidence


As a Stable γ-Chloro Ketone Building Block for Multi-Step Organic Synthesis

Given its documented stability advantage over α-chloro-α-sulfanyl ketone isomers which are prone to ready decomposition [1], 1-chloro-4-(ethylsulfanyl)butan-2-one is best deployed as an intermediate in synthetic routes requiring sequential functionalization of the chloro and ethylthio moieties. The γ-positioning of the chloro group allows for selective nucleophilic substitution without interference from the remote ethylthio substituent, making it suitable for the preparation of sulfur-containing heterocycles and functionalized butanone derivatives .

As a Reference Standard for Differentiating Structural Isomers in Quality Control Workflows

The unambiguous structural identity of 1-chloro-4-(ethylsulfanyl)butan-2-one (CAS 54487-64-8, SMILES CCSCCC(=O)CCl, InChIKey MHNRTQQJWKLEOC-UHFFFAOYSA-N) [2] positions this compound as a valuable reference material for analytical laboratories engaged in compound verification. When synthesizing or handling sulfur-containing chloro ketone derivatives, this compound can serve as a calibration standard for NMR, GC-MS, or HPLC methods, enabling precise differentiation from regioisomers such as CAS 82834-05-7 and CAS 33487-47-7 [3].

As a Procurement Benchmark for Research-Grade Chloro-Ethylthio Butanones

The commercial availability of 1-chloro-4-(ethylsulfanyl)butan-2-one at 95% purity in quantities from 1 g to 10 g establishes this compound as a practical procurement option for medicinal chemistry and agrochemical discovery programs requiring sulfur-containing intermediates. Unlike unstable α-chloro congeners that may degrade during shipping or storage, this γ-chloro isomer can be ordered with confidence for projects involving extended synthetic timelines.

As a Scaffold for Derivatization in Pharmaceutical Intermediate Libraries

The bifunctional nature of 1-chloro-4-(ethylsulfanyl)butan-2-one—featuring both a chloro leaving group and an ethylthio moiety—enables its use as a versatile building block for generating compound libraries via nucleophilic substitution at the γ-chloro position followed by oxidation of the sulfide to sulfoxide or sulfone derivatives . This approach is consistent with the broader utility of α-halo-α-sulfanyl ketones as monoprotected forms of α-diones in natural product synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-(ethylsulfanyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.